Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
Description
Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a synthetic organic compound characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 3, and an amide-linked pyrimidine derivative at position 3. The pyrimidine moiety features a 5-chloro substituent and a 2-ethylsulfonyl group.
Properties
Molecular Formula |
C17H16ClN3O7S |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
dimethyl 5-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16ClN3O7S/c1-4-29(25,26)17-19-8-12(18)13(21-17)14(22)20-11-6-9(15(23)27-2)5-10(7-11)16(24)28-3/h5-8H,4H2,1-3H3,(H,20,22) |
InChI Key |
IPZWPRZOQGQISI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and ethylsulfonyl groups. The final step involves the coupling of the pyrimidine derivative with a benzene ring containing ester groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups, such as reducing the ester groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with several agrochemicals listed in the Pesticide Chemicals Glossary (). Key comparisons are outlined below:
Structural Similarities and Differences
Key Observations:
Core Heterocycles: The target compound’s pyrimidine ring contrasts with the pyrazole (fipronil/ethiprole) or pyridazinone (pyrazon) cores. Pyrimidines are less common in agrochemicals but offer diverse hydrogen-bonding capabilities.
Substituent Effects: Sulfonyl vs. Ester vs. Nitrile: The dimethyl dicarboxylate esters increase hydrophilicity compared to nitrile-containing analogs, which may influence bioavailability.
Chloro Substitution: The 5-chloro group on the pyrimidine aligns with chloro-substituted pyridazinones (pyrazon), a feature often linked to herbicidal activity.
Physicochemical Properties
| Property | Target Compound | Fipronil | Ethiprole |
|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | 437.1 g/mol | 423.1 g/mol |
| Polarity | High (esters) | Moderate (CF₃) | Moderate (sulfinyl) |
| Stability | High (sulfonyl) | Moderate (sulfinyl) | Moderate (sulfinyl) |
Methodological Considerations
Structural analysis of the target compound could employ X-ray crystallography using programs like SHELX (), which is widely used for small-molecule refinement. Computational modeling might further elucidate interactions with biological targets.
Biological Activity
Dimethyl 5-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate (CAS Number: 902139-21-3) is a synthetic compound that has garnered attention for its potential biological activities. It belongs to a class of compounds that often exhibit significant pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O7S, with a molecular weight of 441.8 g/mol. The structure features a pyrimidine ring substituted with ethylsulfonyl and chloro groups, which are known to influence its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies involving substituted benzimidazoles indicated potent antibacterial effects against a range of pathogens. The structure-activity relationship (SAR) suggests that the presence of specific functional groups significantly enhances antimicrobial potency .
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies. Compounds with similar structural motifs have demonstrated activity against various cancer cell lines. For example, the National Cancer Institute's screening protocols revealed that certain derivatives exhibited moderate anticancer effects across different tumor types, including leukemia and breast cancer .
Case Studies
- Antimicrobial Screening : A study synthesized a series of compounds including those with similar structures to evaluate their antimicrobial properties. Results indicated that modifications in the substituents led to significant variations in activity, emphasizing the importance of the pyrimidine core in enhancing efficacy .
- Antitumor Evaluation : In another investigation, compounds with the pyrimidine and sulfonamide moieties were screened against multiple cancer cell lines. The results showed that while some compounds had low levels of activity (growth inhibition ranging from 92% to 126% at 10 µM), others exhibited promising results warranting further exploration .
Comparative Analysis Table
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Pyrimidine ring with chloro and ethylsulfonyl substitutions | Moderate | Moderate |
| 4-[1-(Substituted aryl carbonyl)-benzoimidazol-2-yl] | Benzimidazole core | High | Low |
| 4-(1-octadec-9-enoyl)-1H-benzoimidazol-2-yl | Benzimidazole with aliphatic chain | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
